molecular formula C20H23NO3 B11678868 ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 306957-34-6

ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B11678868
CAS No.: 306957-34-6
M. Wt: 325.4 g/mol
InChI Key: HKLPYZIPIVCGHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvents and catalysts of low toxicity are preferred to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups within the molecule.

    Substitution: Common in modifying the indole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

306957-34-6

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 1-butyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-4-6-11-21-13(3)18(20(23)24-5-2)16-12-17(22)14-9-7-8-10-15(14)19(16)21/h7-10,12,22H,4-6,11H2,1-3H3

InChI Key

HKLPYZIPIVCGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C

Origin of Product

United States

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